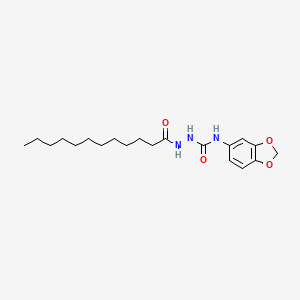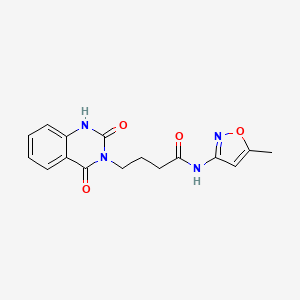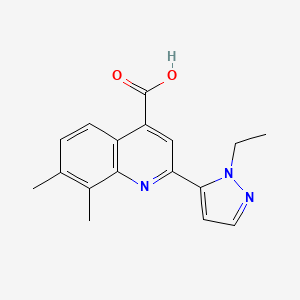![molecular formula C12H16N2O5S2 B4578142 {[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B4578142.png)
{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfur-containing compounds involves the reaction of chloral with substituted anilines, leading to various intermediates, including imines and aminoalcohols, under different conditions (Issac & Tierney, 1996). This process highlights the complexity and versatility of synthesizing sulfur-containing organic compounds, potentially applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds, including the target compound, can be analyzed through high-resolution spectroscopic methods and ab initio calculations, providing insights into their conformation and structural properties (Issac & Tierney, 1996).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds containing aminosulfonyl groups, such as the target compound, have been explored in various contexts. Aromatic aminosulphonic acids, for instance, show a range of reactions and properties, including non-mutagenicity and low genotoxic and tumorigenic potential, which could be relevant for understanding the chemical behavior of the target compound (Jung, Steinle, & Anliker, 1992).
Physical Properties Analysis
The physical properties of related compounds can be inferred from studies on perfluoroalkyl sulfonic and carboxylic acids, which include discussions on their physicochemical properties, environmental levels, patterns in waters and wastewaters, and treatment methods. Such studies provide a foundation for understanding the physical behavior and environmental impact of sulfur-containing acids (Rayne & Forest, 2009).
Chemical Properties Analysis
The chemical properties of the target compound can be partially understood by examining the properties of similar sulfur-containing compounds. For example, the synthesis, spectroscopic, and structural studies of disulfonyl carbon acids reveal important aspects of their acidity, reactivity, and potential in organic chemistry, offering insights into the chemical behavior of the target compound (Binkowska, 2015).
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Transformations
Hydrolytic Transformations and Synthesis : A study by Rudyakova et al. (2006) explored the hydrolytic transformations of derivatives related to the compound of interest, yielding N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids. These transformations under microwave irradiation in alkaline medium highlight the compound's utility in synthesizing complex derivatives with potential biological activities [Rudyakova, E., et al., 2006].
Phosphanyl Amino Acids Synthesis : Lach et al. (2016) reported the synthesis of α-phosphanyl amino acetic acids with a chiral N-substituent, demonstrating the compound's role in developing phosphanyl glycines. This synthesis approach offers insights into the compound's versatility in preparing ligands for catalysis, despite challenges related to stability and reactivity [Lach, J., et al., 2016].
Biological Activity and Applications
Metabolite Preparation via Biocatalysis : Zmijewski et al. (2006) demonstrated the use of biocatalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, showcasing the potential for employing microbial systems to generate metabolites for further biological studies. This approach emphasizes the compound's relevance in drug metabolism and pharmacokinetic studies [Zmijewski, M., et al., 2006].
Antimicrobial Activities Exploration : Research by Demirbas et al. (2004) on derivatives of the compound demonstrated antimicrobial activity against several microorganisms. This study highlights the potential of derivatives for developing new antimicrobial agents [Demirbas, N., et al., 2004].
Eigenschaften
IUPAC Name |
2-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c13-21(18,19)10-3-1-9(2-4-10)5-6-14-11(15)7-20-8-12(16)17/h1-4H,5-8H2,(H,14,15)(H,16,17)(H2,13,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKQPXFRASGMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CSCC(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)
![1-(2-methylpyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4578075.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B4578078.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)
![propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4578092.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4578093.png)


![3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4578108.png)
![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4578111.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4578116.png)
![methyl 2-({[7-(diethylamino)-2-imino-2H-chromen-3-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4578120.png)
![4-{3-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4578132.png)
